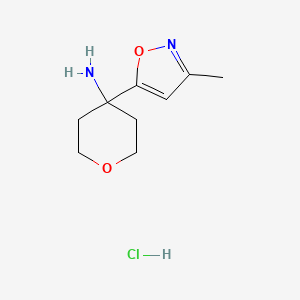

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O2 . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . A new method for obtaining 4- (2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 5-membered oxazole ring with a methyl group at position 3 and an oxan-4-amine group at position 4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxazole derivatives often involve cyclodehydration and sulfochlorination .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 182.22 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities : Compounds containing oxazole and oxazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have shown promising antimicrobial properties against various microorganisms (Bektaş et al., 2007). This suggests that 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride could potentially be investigated for similar biological activities.

Applications in Material Science : Research on oxazoline and oxazolidinone derivatives extends into the field of material science, where they are used to synthesize core-shell nanoparticles with applications in drug delivery and diagnostics. For example, bifunctional poly(2-oxazoline) macromonomers have been used in microemulsion polymerization to create core-crosslinked nanoparticles with surface functional groups (Kampmann et al., 2016). This indicates the potential for this compound to contribute to the development of novel nanomaterials for biomedical applications.

Catalysis and Organic Synthesis : The structural motifs present in this compound are also significant in catalysis and organic synthesis. For instance, oxazoles have been synthesized using gold-catalyzed intermolecular reactions, demonstrating the utility of these structures in creating complex, functionalized molecules (Gillie et al., 2016). This highlights the potential for the compound to serve as a building block or intermediate in the synthesis of complex organic molecules.

Environmental Applications : Derivatives of oxazoles and oxazolidinones have been explored for environmental applications, such as the efficient fixation of carbon dioxide into valuable products. For example, 5-methylene-1,3-oxazolidin-2-ones have been synthesized from acetylenic amines and carbon dioxide, showcasing a method for carbon dioxide utilization (Feroci et al., 2005). This suggests potential research avenues for this compound in carbon capture and utilization technologies.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions of “4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” could involve further exploration of its biological activities and potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

4-(3-methyl-1,2-oxazol-5-yl)oxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-7-6-8(13-11-7)9(10)2-4-12-5-3-9;/h6H,2-5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQPMXBGAAVORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2(CCOCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)

![N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2975987.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)

![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)

![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)

![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)

![N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2975997.png)